molecular formula C21H20Br2N2 B10927057 3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole

Cat. No.: B10927057
M. Wt: 460.2 g/mol
InChI Key: HKQUSJYAINRKTD-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 4-bromophenyl groups at positions 3 and 5, a cyclopentyl group at position 1, and a methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with cyclopentanone and methylhydrazine. The reaction proceeds through a series of steps including condensation, cyclization, and bromination. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole
  • 3,5-bis(4-chlorophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole
  • 3,5-bis(4-iodophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the presence of the cyclopentyl and methyl groups can affect the compound’s steric and electronic properties, further distinguishing it from similar compounds.

Properties

Molecular Formula

C21H20Br2N2

Molecular Weight

460.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-cyclopentyl-4-methylpyrazole

InChI

InChI=1S/C21H20Br2N2/c1-14-20(15-6-10-17(22)11-7-15)24-25(19-4-2-3-5-19)21(14)16-8-12-18(23)13-9-16/h6-13,19H,2-5H2,1H3

InChI Key

HKQUSJYAINRKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3CCCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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